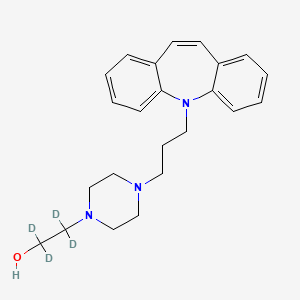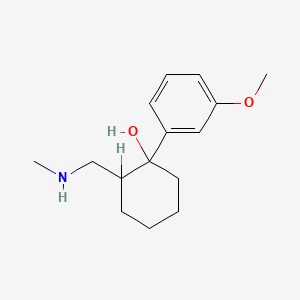
N-Desmethyltramadol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The primary metabolite of tramadol, known as O-desmethyltramadol, is a significant compound in the pharmacological landscape. Tramadol itself is a synthetic opioid analgesic used to treat moderate to severe pain. Upon administration, tramadol is metabolized in the liver to produce O-desmethyltramadol, which exhibits a higher affinity for opioid receptors compared to the parent compound .
Mechanism of Action
- Although its affinity for μOR is low compared to morphine, it contributes to analgesia .
- Additionally, NDT affects gamma-aminobutyric acid (GABA) receptors and inhibits serotonin (5-HT) and norepinephrine (NE) reuptake .
- It also inhibits the reuptake of monoamines (NE and 5-HT), modulating pain transmission in the central nervous system .
- Tramadol undergoes N-demethylation to form NDT via CYP2B6 and CYP3A4 enzymes .
- NDT is involved in tramadol metabolism pathways .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
N-Desmethyltramadol interacts with several enzymes, proteins, and other biomolecules. It is a very strong basic compound and participates in a number of enzymatic reactions . It is mainly metabolized by CYP3A4 and CYP2B6 into an inactive metabolite .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by interacting with the μ-opioid receptors and inhibiting serotonin and noradrenaline reuptake at the synapses of the spinal cord .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to μ-opioid receptors and inhibits the reuptake of serotonin and noradrenaline . This dual mechanism of action contributes to its analgesic effect .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. High-throughput analyses for quantification of tramadol, O-desmethylate, and this compound in dried spot (blood, serum, saliva, urine) were achieved with linearity (R2>0.99) across 5 ng/mL to 400 ng/mL .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study involving zebrafish, the metabolisms of tramadol and its metabolites were detected in the brain, eyes, muscle, and gill tissues within 1 hour .
Metabolic Pathways
This compound is involved in the tramadol metabolism pathway . It is metabolized by CYP3A4 and CYP2B6 into an inactive metabolite .
Transport and Distribution
This compound is transported and distributed within cells and tissues. After oral administration, tramadol is rapidly and almost completely absorbed and is rapidly distributed in the body with a distribution volume (Vd) of 3 L/kg .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-desmethyltramadol typically involves the demethylation of tramadol. This process can be achieved through various chemical reactions, including:
Oxidative Demethylation: Using oxidizing agents such as hydrogen peroxide or peracids.
Reductive Demethylation: Employing reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Industrial Production Methods
In industrial settings, the production of O-desmethyltramadol is often carried out through controlled chemical reactions under specific conditions to ensure high yield and purity. The process involves:
Catalytic Demethylation: Utilizing catalysts such as palladium on carbon (Pd/C) to facilitate the demethylation process.
Enzymatic Demethylation: Using enzymes like cytochrome P450 to selectively demethylate tramadol in a bioreactor setup.
Chemical Reactions Analysis
Types of Reactions
O-desmethyltramadol undergoes various chemical reactions, including:
Oxidation: Conversion to N-oxide derivatives using oxidizing agents.
Reduction: Formation of reduced derivatives using reducing agents.
Substitution: Halogenation or alkylation reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions include various derivatives of O-desmethyltramadol, such as N-oxide derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
O-desmethyltramadol has diverse applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the development of new synthetic methods and analytical techniques.
Biology: Studied for its interaction with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its analgesic properties and potential use in pain management therapies.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Tramadol: The parent compound with lower affinity for opioid receptors.
Codeine: Another opioid analgesic with a different metabolic pathway.
Morphine: A potent opioid with a higher affinity for opioid receptors compared to O-desmethyltramadol.
Uniqueness
O-desmethyltramadol is unique due to its higher affinity for the μ-opioid receptor compared to tramadol, making it a more potent analgesic. Unlike codeine and morphine, it also inhibits the reuptake of norepinephrine and serotonin, providing a dual mechanism of action for pain relief.
Properties
CAS No. |
1018989-94-0 |
|---|---|
Molecular Formula |
C15H24ClNO2 |
Molecular Weight |
285.81 g/mol |
IUPAC Name |
(1R,2R)-1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2;/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1 |
InChI Key |
NOZLWRHUQJHIRG-PBCQUBLHSA-N |
SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)OC)O |
Isomeric SMILES |
CNC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl |
Canonical SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl |
Synonyms |
(1R,2R)-rel-1-(3-Methoxyphenyl)-2-[(methylamino)methyl]-cyclohexanol Hydrochloride; _x000B_cis-(+/-)-N-Demethyltramadol; N-Monodesmethyltramadol Hydrochloride; Nortramadol Hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



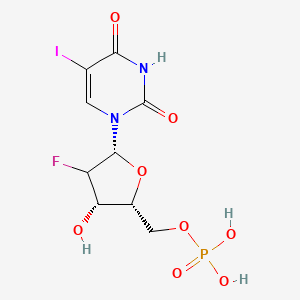
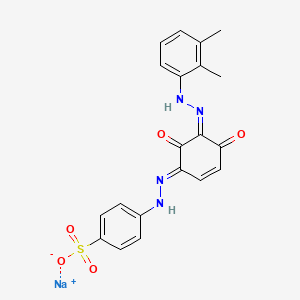
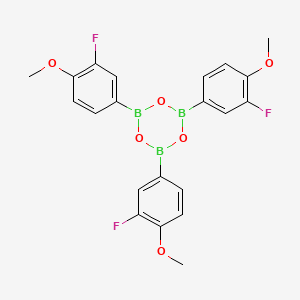

![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B1146733.png)
